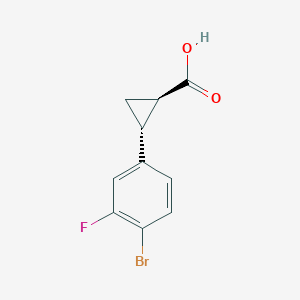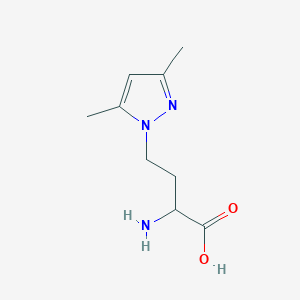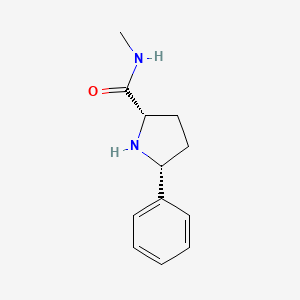
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide is a chiral compound with significant interest in various fields of chemistry and pharmacology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide typically involves the stereoselective formation of the pyrrolidine ring followed by the introduction of the phenyl and N-methyl groups. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as lithium diisopropylamide (LDA) for deprotonation steps .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems and real-time monitoring can further enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the N-methyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing
作用机制
The mechanism of action of (2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
(2S,5R)-2-isopropyl-5-methylcyclohexanone: Shares similar stereochemistry but differs in functional groups and applications.
(2S,5R)-5-hydroxy-2-pyrrolidinone: Another chiral compound with different functional groups and reactivity
Uniqueness
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide is unique due to its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential therapeutic applications set it apart from other similar compounds .
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-13-12(15)11-8-7-10(14-11)9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3,(H,13,15)/t10-,11+/m1/s1 |
InChI 键 |
UFIMHJZGPGMUMI-MNOVXSKESA-N |
手性 SMILES |
CNC(=O)[C@@H]1CC[C@@H](N1)C2=CC=CC=C2 |
规范 SMILES |
CNC(=O)C1CCC(N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


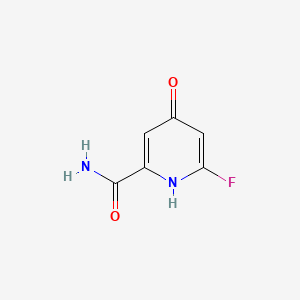
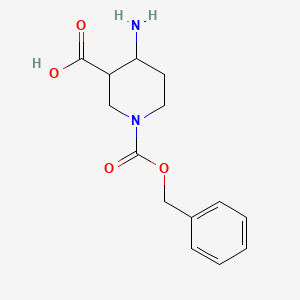
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)
![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)
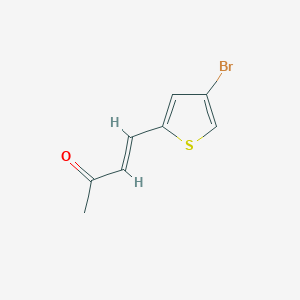
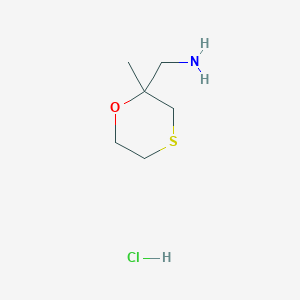

![[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13548499.png)
![2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13548506.png)

![tert-butylN-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13548518.png)
![5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine](/img/structure/B13548529.png)
